

Chirality and optical rotation of (R)-3-Chloro-1,2-propanediol

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Compound of Interest

Compound Name: (R)-3-Chloro-1,2-propanediol

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An In-Depth Technical Guide on the Chirality and Optical Rotation of (R)-3-Chloro-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and optical rotation of **(R)-3-Chloro-1,2-propanediol**, a crucial chiral intermediate in the synthesis of various pharmaceuticals. This document details the physical and optical properties of this compound, outlines a detailed experimental protocol for measuring optical rotation, and provides visualizations to elucidate key concepts and workflows.

Introduction to Chirality and Optical Activity

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These mirror images are called enantiomers. Enantiomers share the same physical properties, such as boiling point and density, but they differ in their interaction with plane-polarized light.

Optically active compounds have the ability to rotate the plane of polarized light. This rotation is a characteristic property of a chiral molecule and is measured using a polarimeter. The direction and magnitude of this rotation are key identifiers for a specific enantiomer. A compound that rotates the plane of polarized light clockwise is termed dextrorotatory (+), while a compound that rotates the light counter-clockwise is termed levorotatory (-). **(R)-3-Chloro-1,2-propanediol** is the levorotatory enantiomer.

Properties of (R)-3-Chloro-1,2-propanediol

(R)-3-Chloro-1,2-propanediol, also known as (R)- α -Glycerol chlorohydrin, is a colorless to pale yellow liquid. Its chirality stems from the stereocenter at the second carbon atom.

Quantitative Data Summary

The following table summarizes the key physical and optical properties of **(R)-3-Chloro-1,2-propanediol**. It is important to note that the specific optical rotation is highly dependent on the conditions of measurement, including temperature, wavelength, and solvent.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₇ ClO ₂	[1]
Molecular Weight	110.54 g/mol	
CAS Number	57090-45-6	[1]
Appearance	Clear colorless to yellow to orange liquid	[1]
Boiling Point	213 °C (lit.)	
Density	1.321 g/mL at 20 °C (lit.), 1.322 g/mL at 25 °C (lit.)	
Refractive Index	n _{20/D} 1.48 (lit.), 1.4775-1.4825 @ 20°C	[1]
Specific Optical Rotation ([α])	-0.9° \pm 0.5° (neat, 20°C, 589 nm) -1° (neat, 20°C, 589 nm) -5° (c=2.5 in Ethanol) -9° (c=2 in H ₂ O, 20°C, 589 nm)	[1][2]
Enantiomeric Excess (ee)	\geq 98%	[1]

Experimental Protocol for Determining Optical Rotation

The following protocol provides a detailed methodology for the accurate measurement of the optical rotation of **(R)-3-Chloro-1,2-propanediol** using a polarimeter.

Instrumentation and Materials

- Polarimeter: Capable of measurements at the sodium D-line (589 nm) with temperature control.
- Polarimeter cell: 1 dm path length.
- Volumetric flasks and pipettes: Grade A.
- Analytical balance: Accurate to ± 0.1 mg.
- **(R)-3-Chloro-1,2-propanediol** sample
- Solvent: As required (e.g., water, ethanol, or for neat measurement).
- Syringes: For filling the polarimeter cell.

Step-by-Step Procedure

- Instrument Warm-up and Calibration:
 - Turn on the polarimeter and the light source (e.g., sodium lamp) and allow the instrument to warm up for at least 10-30 minutes to ensure a stable light output.[\[3\]](#)
 - Calibrate the instrument according to the manufacturer's instructions. This typically involves a zero-point calibration with an empty, clean, and dry polarimeter cell or a cell filled with the blank solvent.[\[4\]](#)
- Sample Preparation:
 - For neat measurement: If measuring the neat liquid, ensure the sample is free of any particulate matter.
 - For solution measurement:

- Accurately weigh a precise amount of the **(R)-3-Chloro-1,2-propanediol** sample using an analytical balance.
- Quantitatively transfer the sample to a volumetric flask of appropriate size.
- Dissolve the sample in the chosen solvent (e.g., water or ethanol) and dilute to the mark. Ensure the solution is homogeneous.
- Record the exact concentration (c) in g/mL.[5]
- Filling the Polarimeter Cell:
 - Rinse the polarimeter cell with a small amount of the blank solvent and then with the sample solution.
 - Carefully fill the cell with the sample solution using a syringe, ensuring that no air bubbles are trapped in the light path.[3][4] Bubbles will cause inaccurate readings.
 - Wipe the outside of the cell to ensure it is clean and dry.
- Measurement of Observed Rotation (α):
 - Place the filled polarimeter cell in the sample chamber of the polarimeter.
 - Allow the sample to equilibrate to the desired temperature (e.g., 20°C or 25°C).[3]
 - Take at least five readings of the observed rotation and calculate the average.[3]
 - Record the observed rotation (α), the temperature (t), and the wavelength (λ) used for the measurement.[4]
- Blank Measurement:
 - Empty and clean the polarimeter cell.
 - Fill the cell with the pure solvent used for the sample solution.
 - Place the cell in the polarimeter and take several readings to determine the blank rotation.

- The blank reading should be subtracted from the sample's observed rotation to get the corrected observed rotation.

Calculation of Specific Rotation

The specific rotation $[\alpha]$ is a standardized measure of the optical rotation of a compound. It is calculated using Biot's Law:^[5]

$$[\alpha]_{t\lambda} = \alpha / (l \times c)$$

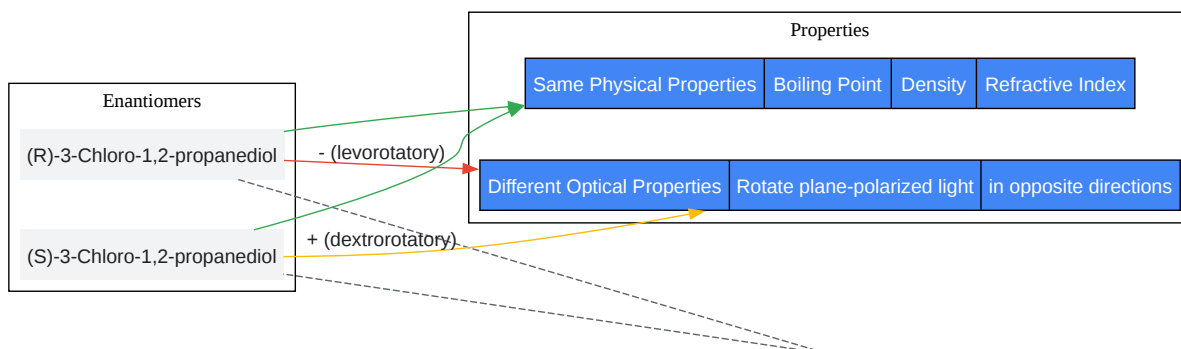
Where:

- $[\alpha]_{t\lambda}$ is the specific rotation at temperature 't' and wavelength ' λ '.
- α is the corrected observed rotation in degrees.
- l is the path length of the polarimeter cell in decimeters (dm).
- c is the concentration of the solution in g/mL.

For a neat liquid, the concentration 'c' is replaced by the density (ρ) of the liquid in g/mL.

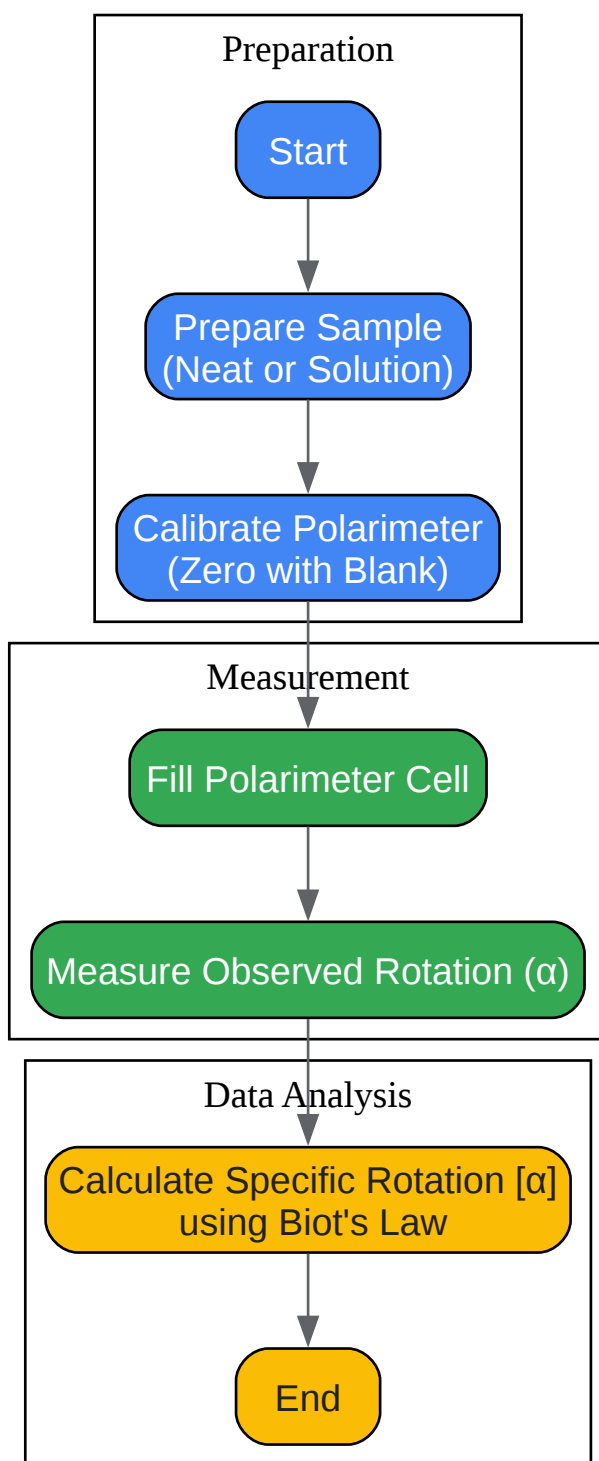
Visualizations

The following diagrams illustrate the fundamental concepts of chirality and the experimental workflow for polarimetry.



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Caption: Relationship between the enantiomers of 3-Chloro-1,2-propanediol and their properties.



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Caption: Experimental workflow for the determination of optical rotation using a polarimeter.

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